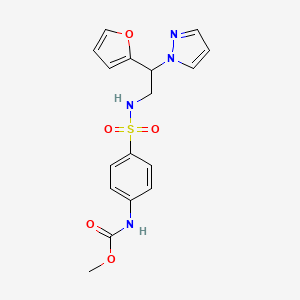

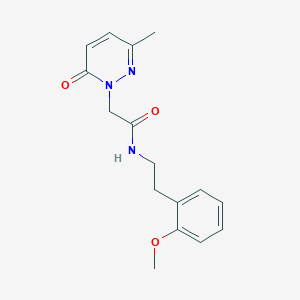

![molecular formula C17H21N3O2S B2954334 N-Cyclohexyl-2-(5-o-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide CAS No. 484694-94-2](/img/structure/B2954334.png)

N-Cyclohexyl-2-(5-o-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-Cyclohexyl-2-(5-o-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide” is a compound that belongs to the class of oxadiazoles . Oxadiazoles are physiologically active heterocyclic compounds known for a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin K inhibitor, and antioxidant properties .

Synthesis Analysis

The synthesis of oxadiazoles, including the compound , involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds were characterized using FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis

The molecular structure of “this compound” was determined using various spectral techniques such as FT-IR, LCMS, and NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization and nucleophilic alkylation . The cyclization of benzophenone hydrazide forms the oxadiazole ring, which is then alkylated to form the final product .Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

Compounds structurally related to N-Cyclohexyl-2-(5-o-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide have been synthesized and shown to possess significant antibacterial and antifungal activities. For instance, derivatives of 2-mercaptobenzimidazole and 1,3,4-oxadiazole have exhibited excellent activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, and Escherichia coli, as well as against fungal species such as Aspergillus fumigatus and Candida albicans (Devi, Shahnaz, & Prasad, 2022). Similar studies have corroborated these findings, underlining the potential of these compounds as promising antimicrobial and antifungal agents (Hosamani & Shingalapur, 2011).

Anticancer Properties

The derivatives have also been explored for their anticancer activities. A variety of N-substituted derivatives have been evaluated for cytotoxicity against cancer cell lines, such as PANC-1, HepG2, and MCF7, showing promising results (Vinayak, Sudha, Lalita, & Kumar, 2014). Another study found that certain derivatives exhibited potent cytotoxic effects against breast cancer cell lines compared to 5-fluorouracil (Abu-Melha, 2021).

Anti-inflammatory and Anti-thrombotic Effects

Moreover, research has identified anti-inflammatory and anti-thrombotic activities in rats for 1,3,4-oxadiazole derivatives, highlighting their potential for developing anti-inflammatory pharmaceutical products (Basra et al., 2019).

Mécanisme D'action

Target of action

1,3,4-oxadiazole derivatives have been found to interact with a diverse range of targets such as growth factors, enzymes, and kinases .

Mode of action

1,3,4-oxadiazole derivatives generally interact with their targets to modulate their activity, which can lead to various downstream effects .

Biochemical pathways

1,3,4-oxadiazole derivatives have been found to affect various biochemical pathways depending on their specific targets .

Result of action

1,3,4-oxadiazole derivatives have been found to have various biological activities such as antimicrobial, anti-inflammatory, anti-cancer, antitubercular, antioxidant, antiviral, and anti-diabetic .

Propriétés

IUPAC Name |

N-cyclohexyl-2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-12-7-5-6-10-14(12)16-19-20-17(22-16)23-11-15(21)18-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9,11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIUWCSPDKEXRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

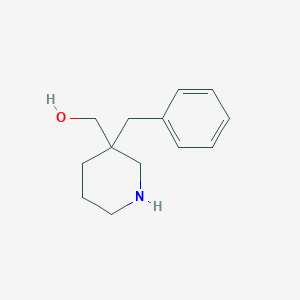

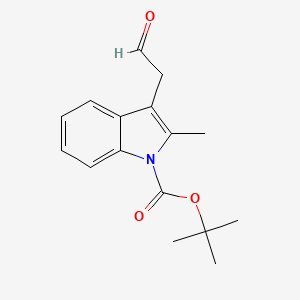

![N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]but-2-ynamide](/img/structure/B2954252.png)

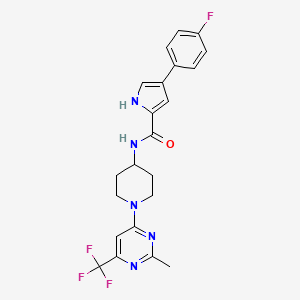

![8-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2954261.png)

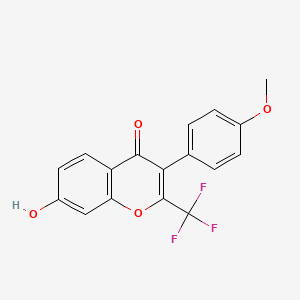

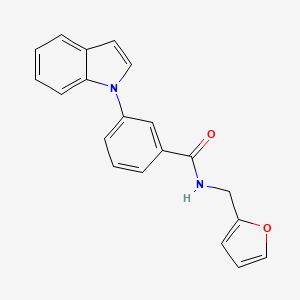

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2954264.png)

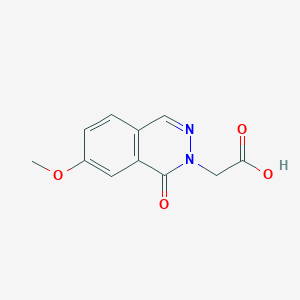

![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2954267.png)

![1,2-Dimethyl-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzimidazole](/img/structure/B2954273.png)

![2-(3-(Dimethylamino)propyl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2954274.png)